molecular formula C9H9ClN2O3 B8797742 2-chloro-N-ethyl-4-nitrobenzamide CAS No. 90649-55-1

2-chloro-N-ethyl-4-nitrobenzamide

Cat. No.: B8797742
CAS No.: 90649-55-1
M. Wt: 228.63 g/mol
InChI Key: AWNKVVBTIHQIQJ-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-4-nitrobenzamide (CAS: 90649-55-1) is a nitroaromatic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.632 g/mol . Its structure features a benzamide backbone with a chlorine atom at the 2-position, a nitro group at the 4-position, and an ethyl substituent on the amide nitrogen. Key physicochemical properties include a XLogP3 (hydrophobicity parameter) of 2.1, a polar surface area of 74.9 Ų, and a moderate hydrogen-bonding capacity (1 donor, 3 acceptors) .

Properties

CAS No.

90649-55-1

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-chloro-N-ethyl-4-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

AWNKVVBTIHQIQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-ethyl-5-nitrobenzamide (CAS: 1492101-71-9)

  • Structural Difference : The chlorine and nitro groups are positioned at 3 and 5 , respectively, altering electronic distribution.

2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS: 328258-90-8)

  • Structural Difference : The ethyl group is replaced by a 4-ethoxyphenyl moiety on the amide nitrogen.
  • Impact : Increased hydrophobicity (higher XLogP3 ) and bulkiness, which may improve membrane permeability but reduce aqueous solubility .

Derivatives with Modified Backbones

Mannich Bases of 2-Chloro-4-nitrobenzamide

  • Structural Difference: Mannich reactions introduce aminomethyl groups via formaldehyde and sulfonamides.
  • Impact : Enhanced antimicrobial activity against B. subtilis and S. aureus due to improved hydrogen-bonding and charge interactions .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structural Difference : The ethyl group is replaced by a 3-chlorophenethyl chain.
  • Impact : Extended conjugation and aromaticity may increase π-stacking interactions, relevant in protein-binding applications .

Physicochemical Comparison

Compound Molecular Formula XLogP3 Polar Surface Area (Ų) Hydrogen Bonding (Donor/Acceptor)
2-Chloro-N-ethyl-4-nitrobenzamide C₉H₉ClN₂O₃ 2.1 74.9 1 / 3
3-Chloro-N-ethyl-5-nitrobenzamide C₉H₉ClN₂O₃ 2.3 74.9 1 / 3
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₄ 3.5 86.6 1 / 5
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3.8 74.9 1 / 3

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